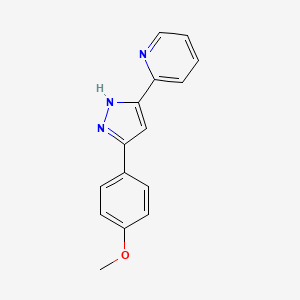

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the pyrazole

Preparation Methods

The synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .

Chemical Reactions Analysis

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrated that these compounds induce apoptosis in various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.74 | CDK2 inhibition |

| Other derivatives | A549 | 0.28 | Apoptosis induction |

Antimicrobial Properties

The compound has exhibited significant antimicrobial properties against various bacterial strains. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as effective antibacterial agents, potentially useful in treating infections caused by resistant strains .

Table 2: Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Other derivatives | Escherichia coli | 18 |

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes, making them suitable for catalysis and material science applications .

Case Study: Metal Complexes

Research has demonstrated that complexes formed with this ligand exhibit enhanced catalytic activity in various organic transformations, showcasing its potential in synthetic chemistry.

Material Science Applications

The unique structural properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Table 3: Material Properties of Polymers Containing Pyrazolo[3,4-b]pyridine

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene oxide + ligand | 250 | 35 |

| Polystyrene + ligand | 230 | 30 |

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine include:

2,3-Dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile: This compound has a similar pyrazole-pyridine structure but with different substituents.

2-Thionicotinonitrile Derivatives: These compounds also feature a pyridine ring but with different functional groups and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds, leading to the formation of the pyrazole structure. Recent studies have optimized this synthesis to improve yield and purity, employing techniques such as NMR and mass spectrometry for characterization .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study evaluated various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, revealing that specific substitutions enhance their efficacy against this pathogen . The mechanism is thought to involve inhibition of key bacterial enzymes.

Anticancer Activity

The anticancer potential of compounds containing the pyrazole scaffold has been extensively investigated. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to their ability to modulate signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease processes, thereby inhibiting their function . The binding affinity varies with structural modifications, indicating that careful design can optimize therapeutic effects.

Case Studies

- Antitubercular Activity : A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested them against M. tuberculosis. The most active derivative demonstrated an MIC (minimum inhibitory concentration) comparable to standard antitubercular drugs, suggesting potential for further development .

- Cancer Cell Proliferation : In vitro assays on several cancer cell lines showed that this compound derivatives significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of the methoxy group in enhancing anticancer activity .

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]pyridine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-7-5-11(6-8-12)14-10-15(18-17-14)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |

InChI Key |

LLXGOVUAPPQFJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.